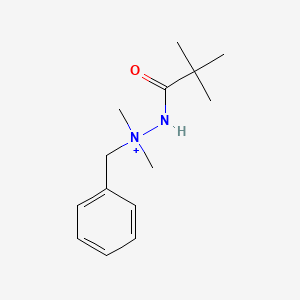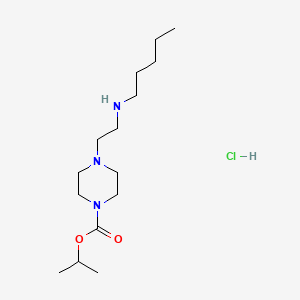
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, an isopropyl ester group, and a pentylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the pentylaminoethyl side chain through a series of nucleophilic substitution reactions. The isopropyl ester group is then added via esterification reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperazine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The pentylaminoethyl side chain may enhance the compound’s binding affinity and specificity. The isopropyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Methylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Ethylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Butylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
Uniqueness
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is unique due to its specific side chain length and functional groups. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. The pentylaminoethyl side chain may provide enhanced lipophilicity and membrane permeability, potentially leading to improved efficacy in certain applications.
Properties
CAS No. |
24269-22-5 |
|---|---|
Molecular Formula |
C15H32ClN3O2 |
Molecular Weight |
321.89 g/mol |
IUPAC Name |
propan-2-yl 4-[2-(pentylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-4-5-6-7-16-8-9-17-10-12-18(13-11-17)15(19)20-14(2)3;/h14,16H,4-13H2,1-3H3;1H |
InChI Key |
PNWPQBUYDKLUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



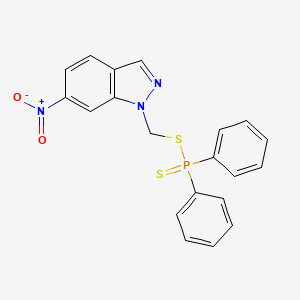
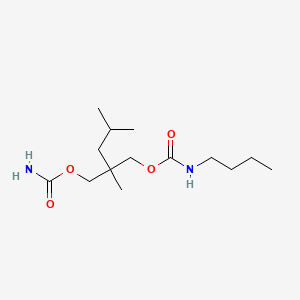
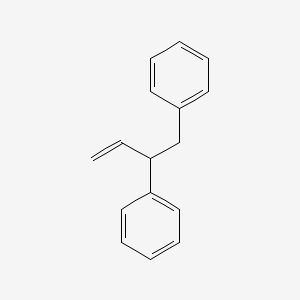
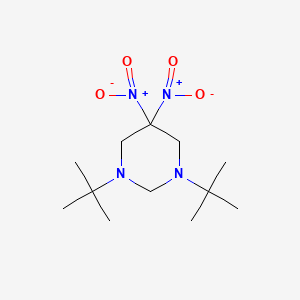

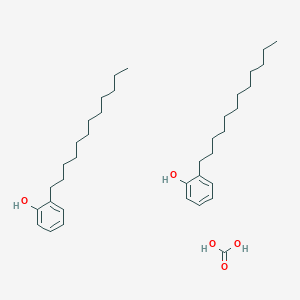
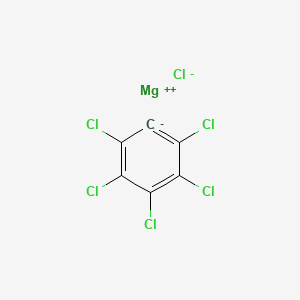
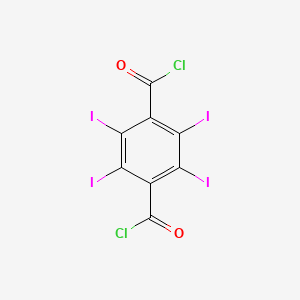
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
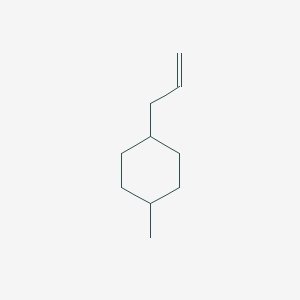
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
